4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol
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Overview
Description
4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol is a complex organic compound that features a combination of pyrazole, pyrimidine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of a pyridine derivative.
Final Coupling: The final step involves coupling the piperidine ring with the pyrazole-pyrimidine intermediate using a suitable linker, such as an ethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit protein kinases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol: shares structural similarities with other kinase inhibitors such as imatinib and dasatinib.
Uniqueness
Selectivity: This compound exhibits high selectivity for certain protein kinases, making it a valuable tool in targeted cancer therapy.
Stability: It has improved metabolic stability compared to some other kinase inhibitors, leading to better pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-[[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-13-14(12-23(3)21-13)15-4-8-18-16(20-15)19-9-5-17(24)6-10-22(2)11-7-17/h4,8,12,24H,5-7,9-11H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBQYQQOVUPMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NCCC3(CCN(CC3)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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